N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group at position 4. This carboxamide is further connected to a sulfamoylphenyl moiety, which bridges to a 4,6-dimethylpyrimidine ring via an amino linkage.
Key structural features include:
- 1,4-Benzodioxine core: A six-membered ring with two oxygen atoms at positions 1 and 4, influencing solubility and π-π stacking interactions.
- Sulfamoylphenyl-pyrimidine moiety: The sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity, while the 4,6-dimethylpyrimidine provides steric and electronic modulation.
- Carboxamide linkage: A polar functional group that may improve aqueous solubility and facilitate interactions with biological targets.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-13-11-14(2)23-21(22-13)25-31(27,28)17-6-4-16(5-7-17)24-20(26)15-3-8-18-19(12-15)30-10-9-29-18/h3-8,11-12H,9-10H2,1-2H3,(H,24,26)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKVLQQSECZBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 4,6-dimethyl-2-pyrimidinyl intermediate through a condensation reaction between acetylacetone and guanidine.
Sulfonylation: The pyrimidinyl intermediate is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Coupling with Phenyl Ring: The sulfonylated pyrimidinyl intermediate is coupled with a 4-aminophenyl derivative under basic conditions to form the sulfonylphenyl intermediate.
Formation of Benzodioxine Ring: The final step involves the cyclization of the sulfonylphenyl intermediate with a suitable dihydroxybenzene derivative under acidic conditions to form the benzodioxine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit potent antimicrobial activity. For example, similar compounds have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide or benzodioxine portions can enhance antibacterial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 7.81 μg/mL |
| Compound B | Escherichia coli | 16.5 μg/mL |
| Compound C | Salmonella typhimurium | 13.4 μg/mL |
2. Anticancer Potential
The compound's ability to inhibit specific kinases has been investigated for its anticancer properties. Studies have shown that similar sulfonamide derivatives can selectively inhibit tyrosine kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of compounds within this class. They may modulate inflammatory pathways and could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in PubMed, compounds structurally related to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide were tested against multiple bacterial strains. Results indicated that certain derivatives displayed superior antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the anticancer activity of similar compounds against various cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, suggesting that further development could lead to effective cancer treatments .
Mechanism of Action
The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular metabolism and signaling pathways, such as kinases and proteases.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, as highlighted below. Comparisons focus on core scaffolds, functional groups, and hypothesized biological implications.
Structural and Functional Group Analysis
Key Differentiators
Core Heterocycles: The target compound’s benzodioxine contrasts with the pyrrolopyrimidine () and thienopyrimidine () cores. Benzodioxine’s oxygen atoms may confer improved metabolic stability compared to sulfur-containing thienopyrimidines . Pyrrolopyrimidines () are often associated with kinase inhibition due to their planar, ATP-mimetic structure .
In contrast, ’s dimethylaminomethyl group may improve blood-brain barrier penetration . The carboxamide in the target compound vs. the acetamide in : Carboxamides generally exhibit stronger hydrogen-bonding capacity, which could influence target binding affinity .
Biological Implications: Sulfonamide-containing compounds (Target, ) are frequently explored as enzyme inhibitors (e.g., dihydrofolate reductase, carbonic anhydrase). The cyclopentyl group in may enhance membrane permeability .
Biological Activity
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C20H18BrClN4O4S
- Molecular Weight : 525.8 g/mol
- CAS Number : 671793-57-0
Biological Activity Overview
The compound exhibits various biological activities that can be categorized into the following areas:
1. Antibacterial Activity
Research indicates that compounds similar to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine have demonstrated significant antibacterial properties. In studies involving synthesized derivatives:
- Compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- The most active derivatives had IC50 values ranging from 1.13 µM to 6.28 µM against urease and acetylcholinesterase inhibitors .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Urease Inhibition : Strong inhibitory activity against urease was observed with some derivatives demonstrating IC50 values as low as 1.13 µM.
- Acetylcholinesterase (AChE) Inhibition : Several synthesized compounds displayed significant AChE inhibition, indicating potential use in treating conditions like Alzheimer's disease .
3. Antiparasitic Activity
Recent studies have explored the antiparasitic potential of related compounds targeting the kDNA of trypanosomatid parasites:
- Compounds were effective against Trypanosoma brucei, showing submicromolar activity and suggesting a mechanism involving disruption of kDNA function .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
The biological activity of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine is attributed to its structural features which facilitate interactions with biological targets:
- The sulfonamide group enhances binding affinity to enzymes and receptors.
- The pyrimidine moiety contributes to the compound's ability to penetrate cellular membranes effectively.
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratios, catalyst loading) and identify critical parameters .
- Process Analytical Technology (PAT) : Use in-line spectroscopy (e.g., FTIR) to monitor reaction progress and minimize side products .
Which spectroscopic and chromatographic methods are most effective for structural validation and purity assessment?
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm sulfonamide linkages and aromatic substitution patterns. Key signals include sulfonyl protons (~3.1–3.3 ppm) and pyrimidine ring protons (~6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <2 ppm error) and fragmentation patterns to confirm stability under ionization .
- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities .
How can computational chemistry predict this compound’s reactivity or interactions with biological targets?
Advanced Research Question
- Quantum Mechanical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to optimize geometry, calculate frontier molecular orbitals, and predict nucleophilic/electrophilic sites .
- Molecular Docking : Screen against targets like cholinesterase (if applicable) using AutoDock Vina. Focus on sulfonamide and benzodioxine moieties for hydrogen bonding and π-π stacking .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .
What experimental designs resolve contradictions in reported biological activity data?
Advanced Research Question
- Dose-Response Studies : Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm specificity. For example, discrepancies in IC values may arise from assay interference (e.g., solvent DMSO affecting readouts) .
- Statistical Validation : Apply ANOVA and post-hoc tests (e.g., Tukey’s HSD) to compare data across labs. Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media) .
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends or outliers in activity profiles .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
Advanced Research Question
- Core Modifications : Systematically vary substituents on the pyrimidine ring (e.g., methyl → ethyl) or benzodioxine (e.g., methoxy → halogen) to assess impact on solubility and potency .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions .
- ADMET Prediction : Employ tools like SwissADME to prioritize derivatives with improved logP (target 2–4) and reduced CYP450 inhibition .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Flow Chemistry : Transition batch reactions to continuous flow to enhance heat/mass transfer and reduce reaction times (e.g., sulfonylation at 80°C in microreactors) .
- Green Chemistry : Replace toxic solvents (DMF → 2-MeTHF) and catalysts (LiAlH → NaBH/CeCl) to improve safety profiles .
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like particle size and polymorph stability .
How can crystallography and thermal analysis inform formulation development?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Resolve 3D structure to identify hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) that influence stability .
- DSC/TGA : Characterize melting points (~200–220°C) and decomposition profiles to select compatible excipients (e.g., lactose vs. mannitol) .
- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
